1H-Imidazole-4,5-dicarboxamide
Overview
Description
Synthesis Analysis
The synthesis of 1H-Imidazole-4,5-dicarboxamide and its derivatives involves several methodologies aimed at introducing functional groups to the imidazole scaffold. For instance, Rosanna Solinas et al. (2009) described the parallel synthesis of imidazole-4,5-dicarboxamides bearing amino acid esters, showcasing the versatility of this compound in combinatorial chemistry (Solinas, Dicesare, & Baures, 2009). Furthermore, an improved method for synthesizing dissymmetric N,N'-disubstituted imidazole-4,5-dicarboxamides was developed, reflecting an enhancement in yield and reduction in steps compared to previous methods (Wiznycia & Baures, 2002).
Molecular Structure Analysis
The molecular structure of 1H-Imidazole-4,5-dicarboxamide derivatives has been extensively studied, revealing insights into their conformations and interactions. Banerjee et al. (1999) conducted synthesis and crystal structure analysis of certain imidazole derivatives, noting the effects of substituents on the imidazole ring's geometry and the presence of intramolecular hydrogen bonding (Banerjee et al., 1999).
Chemical Reactions and Properties
Imidazole-4,5-dicarboxamides undergo various chemical reactions, leading to a wide range of derivatives with diverse bioactivities. These reactions include transformations into symmetric and dissymmetric compounds, highlighting their utility in lead structure identification for drug discovery (Wiznycia & Baures, 2002). The reactivity of the imidazole ring and its derivatization potential are critical for exploring new compounds with potential biological activities.
Scientific Research Applications
Kinase Inhibition
- Field : Biochemistry
- Application : The imidazole-4,5-dicarboxylic acid scaffold, which includes 1H-Imidazole-4,5-dicarboxamide, is readily derivatized with amino acid esters and alkanamines to afford compounds with intramolecularly hydrogen bonded conformations that mimic substituted purines. These are hypothesized to be potential inhibitors of kinases through competitive binding to the ATP site .
- Methods : A total of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides with amino acid ester and alkanamide substituents were prepared by parallel synthesis. The library members were purified by column chromatography on silica gel and the purified compounds characterized by LC-MS with LC detection at 214 nm .
- Results : The analytically pure final products have been submitted to the Molecular Library Small Molecule Repository (MLSMR) for screening in the Molecular Library Screening Center Network (MLSCN) as part of the NIH Roadmap .
Material Science
- Field : Material Science
- Application : 1H-Imidazole-4-carbaldehyde, a related compound, has applications in material science, where it is employed in the preparation of functionalized polymers, ligands for coordination chemistry, and as a component in metal-organic frameworks .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
Synthesis of Spiro-Fused 4,5-Dihydro-1H-Imidazol-5-Ones
- Field : Organic Chemistry
- Application : A number of substituted 4,5-dihydro-1H-imidazol-5-ones, which contain a highly strained spiro structure, belong to selective and non-toxic herbicides .
- Methods : The limited methods for spiro-fused 4,5-dihydro-1H-imidazol-5-ones are mainly based on the cyclization reaction of the five-membered rings .
- Results : The results or outcomes of these applications are not provided in the source .
properties
IUPAC Name |
1H-imidazole-4,5-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWAARLSYSBVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232109 | |
Record name | Glycarbylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4,5-dicarboxamide | |
CAS RN |
83-39-6 | |
Record name | 1H-Imidazole-4,5-dicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycarbylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycarbylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.